1-Methyl-4-(5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
1-Methyl-4-(5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure combining a pyrrolo[2,3-b]pyridine core with a trifluoromethyl-substituted triazole ring, making it a valuable scaffold for drug development and other scientific applications.
Preparation Methods
The synthesis of 1-Methyl-4-(5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step synthetic routes. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . Another approach involves the direct introduction of a trifluoromethyl group using reagents like trifluoromethyl copper, which undergoes substitution reactions with halogenated pyridines .
Industrial production methods often scale up these laboratory procedures, optimizing reaction conditions to improve yield and reduce costs. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of these processes.
Chemical Reactions Analysis
1-Methyl-4-(5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, converting the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-Methyl-4-(5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl)-1H-pyrrolo[2,3-b]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and is used in various organic synthesis reactions.
Medicine: It is explored as a potential drug candidate for treating various diseases due to its unique structural features and biological activities.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases or other signaling proteins, disrupting cellular processes and leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
1-Methyl-4-(5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl)-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
Pyrazole derivatives: These compounds also feature a five-membered ring with nitrogen atoms and exhibit various biological activities.
Fluorinated pyridines: These compounds contain fluorine atoms in the pyridine ring and are known for their enhanced biological activities and stability.
Triazole-containing compounds: These compounds have a triazole ring and are widely studied for their antimicrobial and antifungal properties.
The uniqueness of this compound lies in its combination of a pyrrolo[2,3-b]pyridine core with a trifluoromethyl-substituted triazole ring, providing a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C11H8F3N5 |
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Molecular Weight |
267.21 g/mol |
IUPAC Name |
1-methyl-4-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C11H8F3N5/c1-19-5-3-7-6(2-4-15-9(7)19)8-16-10(18-17-8)11(12,13)14/h2-5H,1H3,(H,16,17,18) |
InChI Key |
SNMVDBDKQWODDN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CN=C21)C3=NNC(=N3)C(F)(F)F |
Origin of Product |
United States |
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